Archangelicin

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

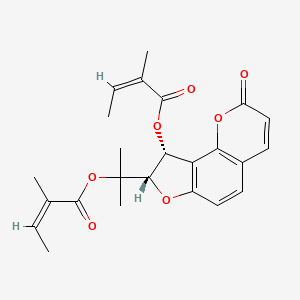

Archangelicin belongs to the class of organic compounds known as angular furanocoumarins. These are furanocoumarins, with a structure characterized by a furan ring angularly fused to a coumarin. This compound exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Within the cell, this compound is primarily located in the membrane (predicted from logP). Outside of the human body, this compound can be found in angelica, fats and oils, green vegetables, and herbs and spices. This makes this compound a potential biomarker for the consumption of these food products.

Applications De Recherche Scientifique

Introduction to Archangelicin

This compound is a furanocoumarin compound derived from the seeds of Angelica archangelica, a plant known for its diverse biological activities. This compound has garnered significant interest in scientific research due to its potential applications in various fields, including pharmacology, agriculture, and food science.

Chemical Composition and Structure

This compound is characterized by its unique chemical structure, which contributes to its biological activities. The compound has been extensively analyzed using techniques such as two-dimensional nuclear magnetic resonance (NMR) spectroscopy, revealing insights into its molecular configuration and interactions with biological systems .

Antimicrobial Properties

This compound exhibits notable antimicrobial activity against various pathogens. Studies have demonstrated its effectiveness against bacteria and fungi, making it a potential candidate for developing natural preservatives in food and agricultural products. For instance, research indicated that extracts containing this compound showed significant inhibition of Escherichia coli and Staphylococcus aureus .

Antiviral Effects

Recent investigations have highlighted the antiviral properties of this compound, particularly against Herpes simplex virus-1 and Coxsackievirus B3. The compound's mechanism involves disrupting viral replication processes, suggesting its potential use in antiviral therapies .

Anticancer Potential

This compound has also been studied for its anticancer properties. In vitro studies have shown that it can induce apoptosis in cancer cells, particularly those associated with breast and colon cancers. This effect is attributed to the compound's ability to modulate signaling pathways involved in cell survival and proliferation .

Neuroprotective Effects

Emerging research suggests that this compound may possess neuroprotective properties, potentially aiding in the treatment of neurodegenerative diseases such as Alzheimer's. Its ability to inhibit monoamine oxidase A (MAO-A) could contribute to increased levels of neurotransmitters associated with mood regulation .

Applications in Agriculture

This compound's antimicrobial properties extend beyond human health; they are also applicable in agriculture. The compound can be utilized as a natural fungicide or bactericide to protect crops from pathogens without the adverse effects associated with synthetic chemicals. Studies have shown that formulations containing this compound effectively reduce disease incidence in crops like tomatoes and peppers .

Case Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial efficacy of this compound demonstrated its effectiveness against a range of pathogens isolated from agricultural products. The results indicated that this compound significantly reduced microbial load on treated surfaces compared to untreated controls, highlighting its potential as a natural preservative.

Case Study 2: Anticancer Activity

In a controlled laboratory setting, researchers evaluated the anticancer effects of this compound on human cancer cell lines. The results revealed that treatment with this compound led to a marked decrease in cell viability and increased apoptosis rates, suggesting its potential as an adjunct therapy in cancer treatment.

Propriétés

Numéro CAS |

2607-56-9 |

|---|---|

Formule moléculaire |

C24H26O7 |

Poids moléculaire |

426.5 g/mol |

Nom IUPAC |

[(8S,9R)-8-[2-[(Z)-2-methylbut-2-enoyl]oxypropan-2-yl]-2-oxo-8,9-dihydrofuro[2,3-h]chromen-9-yl] (Z)-2-methylbut-2-enoate |

InChI |

InChI=1S/C24H26O7/c1-7-13(3)22(26)30-20-18-16(11-9-15-10-12-17(25)29-19(15)18)28-21(20)24(5,6)31-23(27)14(4)8-2/h7-12,20-21H,1-6H3/b13-7-,14-8-/t20-,21+/m1/s1 |

Clé InChI |

RVGGCRQPGKFZDS-AKRYRNCVSA-N |

SMILES |

CC=C(C)C(=O)OC1C(OC2=C1C3=C(C=C2)C=CC(=O)O3)C(C)(C)OC(=O)C(=CC)C |

SMILES isomérique |

C/C=C(/C)\C(=O)O[C@H]1[C@H](OC2=C1C3=C(C=C2)C=CC(=O)O3)C(C)(C)OC(=O)/C(=C\C)/C |

SMILES canonique |

CC=C(C)C(=O)OC1C(OC2=C1C3=C(C=C2)C=CC(=O)O3)C(C)(C)OC(=O)C(=CC)C |

Apparence |

Solid powder |

melting_point |

107-108°C |

Description physique |

Solid |

Pureté |

>98% (or refer to the Certificate of Analysis) |

Durée de conservation |

>3 years if stored properly |

Solubilité |

Soluble in DMSO |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonymes |

Archangelicin |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.